2-nitro-N-(3-phenylpropyl)benzamide
Description
The compound was isolated as a white solid and characterized by $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR spectroscopy, and LCMS. Key spectral data include $ ^1 \text{H NMR} $ resonances at δ 8.04 (aromatic protons), 3.49 (methylene adjacent to the amide), and 2.75 (phenylpropyl chain), with an LCMS-derived molecular ion peak at m/z = 285.2 [M+H]$ ^+ $ .
Properties
IUPAC Name |
2-nitro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(14-10-4-5-11-15(14)18(20)21)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVWMKMZDBQFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(3-phenylpropyl)benzamide typically involves a multi-step process:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene is then subjected to amidation with 3-phenylpropylamine to form the desired benzamide derivative. This reaction can be facilitated by using coupling agents such as carbodiimides or by employing catalytic conditions.
Industrial Production Methods
Industrial production of benzamide derivatives, including 2-nitro-N-(3-phenylpropyl)benzamide, often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to provide high yields and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various substituted benzamide derivatives can be formed.
Scientific Research Applications
2-nitro-N-(3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive benzamide derivatives.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylpropyl group may enhance the compound’s ability to interact with hydrophobic regions of target proteins, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Comparison
- Key Observations: Steric and Electronic Effects: The phenylpropyl chain in the target compound introduces conformational flexibility, contrasting with the rigid, hydrogen-bonding hydroxy-tert-butyl group in ’s compound. The ortho-nitro group in both 2-nitrobenzamides likely enhances electrophilicity, but the absence of a second nitro group (as in ’s compound) may reduce intermolecular hydrogen bonding. Crystal Packing: In 2-nitro-N-(2-nitrophenyl)benzamide, N–H···O and C–H···O interactions form a 3D network, while the target compound’s packing remains unreported. The dihedral angles in suggest steric hindrance between aromatic rings, a feature less pronounced in the target compound due to its aliphatic chain .
Q & A
Q. What are the standard synthetic routes for 2-nitro-N-(3-phenylpropyl)benzamide, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via amide coupling between 2-nitrobenzoic acid and 3-phenylpropylamine using coupling agents like EDCl/HOBt under mild conditions. General Procedure B (room temperature, overnight reaction) yields a white solid with confirmed structure via NMR and LCMS. Optimization involves adjusting reaction time, temperature (e.g., 0°C to RT), and stoichiometry. Monitoring via TLC or LCMS ensures completion. Recrystallization from DCM/hexane improves purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing 2-nitro-N-(3-phenylpropyl)benzamide?
Methodological Answer: Key techniques include:
- NMR : Aromatic protons appear at δ 8.04 ppm (dd, ) and δ 7.60–7.14 ppm (multiplet for phenyl groups).
- LCMS : Retention time , with .
- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry .
Q. What purification techniques are recommended for isolating 2-nitro-N-(3-phenylpropyl)benzamide?
Methodological Answer: Column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (e.g., DCM/hexane) ensures high purity. Purity validation via HPLC (>95%) or melting point analysis (e.g., sharp melting point at ~431 K) is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for nitrobenzamide derivatives?
Methodological Answer: Cross-validation using complementary techniques is essential:
- If NMR suggests conformational flexibility (e.g., rotamers), compare with solid-state X-ray data to distinguish dynamic solution behavior vs. rigid crystal packing.
- Employ SHELXL for refinement to address outliers in crystallographic data. Check for twinning or disorder using WinGX .
- Polymorphism studies (e.g., recrystallization in different solvents) can reconcile discrepancies .
Q. What strategies improve crystal quality of nitrobenzamides for X-ray diffraction studies?
Methodological Answer:
- Solvent selection : Slow evaporation from DMF/EtOH mixtures promotes large, well-ordered crystals.
- Additives : Trace acetic acid or NHNO can enhance crystal growth.
- Data collection : Use low-temperature (100 K) settings to reduce thermal motion. Process data with CrysAlis PRO and refine with SHELXL .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties of nitrobenzamide derivatives?
Methodological Answer:
- Hydrogen bonding : N–H⋯O interactions form C(4) chains along the [100] direction, stabilizing the lattice.
- Weak interactions : C–H⋯O contacts create edge-fused R(30) rings, affecting solubility and melting points.
- Software tools : Mercury (CSD) visualizes packing motifs and quantifies interaction energies .
Q. What methodologies are effective in analyzing hydrogen bonding patterns and molecular packing in nitrobenzamide crystal structures?
Methodological Answer:
- SHELXL refinement : Models anisotropic displacement parameters and H-bond geometries.
- Mercury CSD : Identifies interaction motifs (e.g., π-π stacking, halogen bonds) and calculates void volumes.
- ORTEP for Windows : Illustrates anisotropic displacement ellipsoids and thermal motion .
Data Contradiction and Optimization
Q. How should researchers address low yields in the synthesis of 2-nitro-N-(3-phenylpropyl)benzamide?
Methodological Answer:
- Coupling agent optimization : Replace EDCl with DCC or use ultrasonic-assisted synthesis to enhance efficiency.
- Solvent effects : Switch from DCM to THF or DMF to improve solubility.
- Workup modifications : Acid-base extraction removes unreacted starting materials .
Q. What experimental design considerations are critical for studying bioactivity of nitrobenzamide derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify the nitro group position or phenylpropyl chain length to assess antimicrobial or enzyme inhibition.
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or kinase inhibition assays.
- Control experiments : Compare with analogs lacking the nitro group to isolate its role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
